Hexahydropyrrolizin-1-one: A Comprehensive Guide to Structure Elucidation and Conformational Analysis
Hexahydropyrrolizin-1-one: A Comprehensive Guide to Structure Elucidation and Conformational Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydropyrrolizin-1-one represents the core scaffold of numerous pyrrolizidine alkaloids, a class of natural products with a wide spectrum of physiological activities and significant interest in medicinal chemistry.[1][2] An unambiguous determination of its three-dimensional structure and an understanding of its conformational dynamics are paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive, field-proven methodology for the complete structural and conformational characterization of the hexahydropyrrolizin-1-one skeleton. We will move beyond a simple listing of techniques to explain the causal logic behind the integrated application of modern spectroscopic and computational methods, ensuring a self-validating and authoritative analytical workflow.
Introduction: The Significance of the Pyrrolizidinone Core
The pyrrolizidine skeleton, a bicyclic system comprising two fused five-membered rings sharing a nitrogen atom, is a privileged scaffold in natural products and medicinal chemistry.[2][3] The introduction of a carbonyl group at the C1 position yields the hexahydropyrrolizin-1-one core (also known as 1-pyrrolizidinone), a lactam that serves as a key intermediate in the synthesis of complex alkaloids and as a peptidomimetic.[2] Its rigid, bicyclic nature imposes significant conformational constraints that are crucial for its biological activity. Therefore, a precise understanding of its structure is not merely an academic exercise but a critical prerequisite for harnessing its therapeutic potential.
This guide details the synergistic use of mass spectrometry, infrared spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry to achieve a definitive structural assignment and conformational model.
Caption: Overview of the Hexahydropyrrolizin-1-one Scaffold.
Part I: Definitive Structure Elucidation
The first objective is to establish the molecular formula and the precise connectivity of every atom. This is achieved by systematically integrating data from multiple analytical techniques.
Foundational Analysis: MS and IR Spectroscopy
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, from which the unambiguous molecular formula, C₇H₁₁NO, is derived.[4] The nominal mass is 125.17 g/mol .[4] Electron ionization (EI) mass spectra can also reveal characteristic fragmentation patterns, such as the loss of CO, which supports the presence of a carbonyl group.
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Infrared (IR) Spectroscopy: IR spectroscopy serves to confirm the presence of key functional groups. For hexahydropyrrolizin-1-one, the most prominent feature is a strong absorption band in the region of 1650-1700 cm⁻¹, which is characteristic of a five-membered ring lactam (amide carbonyl). The absence of N-H stretching bands (around 3300 cm⁻¹) confirms the tertiary nature of the bridgehead nitrogen.
The Cornerstone of Connectivity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the complete atomic connectivity. Due to the molecule's asymmetry, all seven carbons and eleven protons are chemically non-equivalent, leading to a complex but information-rich spectrum.[5]
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¹H and ¹³C NMR: The ¹H NMR spectrum will display eleven distinct signals, and the ¹³C NMR will show seven. Key chemical shifts provide initial assignments:
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¹³C NMR: A signal in the δ 170-180 ppm range is indicative of the lactam carbonyl (C1).
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¹H NMR: Protons adjacent to the electron-withdrawing carbonyl (H2) and the bridgehead nitrogen (H5, H7a) will be shifted downfield.[6]
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Table 1: Predicted NMR Chemical Shift Ranges for Hexahydropyrrolizin-1-one
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| C1 | - | ~175 | Lactam Carbonyl |
| C2 | ~2.2 - 2.6 | ~35-45 | α to Carbonyl |
| C3 | ~1.8 - 2.2 | ~25-35 | β to Carbonyl |
| C5 | ~3.0 - 3.5 | ~50-60 | α to Nitrogen |
| C6 | ~1.7 - 2.1 | ~20-30 | Aliphatic |
| C7 | ~1.9 - 2.3 | ~25-35 | Aliphatic |
| C7a | ~3.5 - 4.0 | ~60-70 | Bridgehead, α to N |
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2D NMR for Unambiguous Connectivity: While 1D spectra provide clues, 2D NMR experiments are essential for piecing together the molecular puzzle.
Caption: Workflow for NMR-based structure elucidation.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (H-C-C-H). It allows for the tracing of proton networks. For hexahydropyrrolizin-1-one, two main spin systems will be identified: H2-H3 and H5-H6-H7. The bridgehead proton (H7a) will show correlations to protons in both rings (H7 and H5), acting as a key linker.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal directly to the carbon it is attached to. It's the definitive method for assigning the chemical shifts of all protonated carbons.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds. This is critical for:
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Locating the Carbonyl: Protons at C2 and C3 will show strong HMBC correlations to the C1 carbonyl carbon.
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Confirming the Bicyclic Core: The bridgehead proton H7a will show correlations to C1, C3, and C5, unambiguously confirming the fused ring system. Protons at C5 will correlate to C3, bridging the two five-membered rings.
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Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Use a high-quality NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify chemical shift ranges.[7]
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Standard parameters on a 500 MHz spectrometer would involve 2048 data points in the direct dimension and 256-512 increments in the indirect dimension, with 4-8 scans per increment.
-
2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to ~145 Hz.
-
2D HMBC: Acquire a gradient-selected HMBC experiment. Set the long-range coupling delay to optimize for correlations over a ³JCH of ~8 Hz. This will highlight the key multi-bond correlations needed for final assembly.
-
Data Processing and Analysis: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC). Analyze the spectra sequentially as per the workflow in the diagram above to build the molecular structure from fragments.
Part II: Unraveling the 3D Conformation
With the 2D structure established, the focus shifts to the molecule's three-dimensional shape and preferred orientation in solution. The conformation of the pyrrolizidine core is primarily defined by the pucker of the two five-membered rings.
The Conformational Landscape of Pyrrolizidines
The fused pyrrolizidine system is not planar. It exists in a dynamic equilibrium between two primary puckered conformations: exo-buckled and endo-buckled .[8] In the exo form, C7 is puckered away from the C1-C2-C3 plane on the opposite side of the bridgehead H7a. In the endo form, C7 is puckered towards the same side. The energy difference between these conformers is often small, meaning both can be populated at room temperature.[9]
Caption: Conformational equilibrium in the pyrrolizidine core.
Experimental Probes of Conformation
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¹H-¹H Coupling Constants (J-Values): The magnitude of the three-bond coupling constant (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus relationship. By carefully measuring the J-values from a high-resolution ¹H spectrum, one can infer the dihedral angles and thus the ring pucker.
-
Cis-protons (dihedral angle ~0°) typically show J-values of 7-10 Hz.
-
Trans-protons with dihedral angles near 90° show very small J-values (0-2 Hz), while those with angles near 180° show large values (10-14 Hz).
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Table 2: Representative J-Coupling Constants and Conformational Implications
| Coupling | Expected Dihedral Angle | Predicted J-Value (Hz) | Implication |
| J(H7a, H7-trans) | ~150-170° (Exo) | 8-10 | Suggests Exo puckering |
| J(H7a, H7-cis) | ~30-50° (Exo) | 4-6 | Suggests Exo puckering |
| J(H7a, H5-trans) | ~140-160° | 7-9 | Defines relative stereochemistry |
| J(H7a, H5-cis) | ~20-40° | 5-7 | Defines relative stereochemistry |
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Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most definitive NMR technique for conformational analysis. The NOE is a through-space interaction, and a NOESY cross-peak indicates that two protons are physically close (< 5 Å), regardless of their bonding.[10][11] For hexahydropyrrolizin-1-one, key NOEs are used to determine the relative stereochemistry and dominant conformation.[12]
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Defining the Ring Junction: A strong NOE between the bridgehead proton (H7a) and one of the H5 protons confirms the cis-fusion of the rings.
-
Distinguishing Exo vs. Endo Puckering: In an exo-puckered conformer, H7a is spatially close to the cis-proton at C6. Conversely, in an endo-puckered form, H7a would be closer to the trans-proton at C6. Observing a strong NOE between H7a and H6-cis is powerful evidence for a dominant exo conformation.
-
Protocol: 1D/2D NOESY Experiment
-
Sample Preparation: Use a freshly prepared, degassed sample to minimize paramagnetic interference from dissolved oxygen.
-
Experiment Selection: For targeted questions, a 1D NOESY difference experiment is fast and efficient.[13] Selectively irradiate a key proton (e.g., H7a) and observe which other protons show an enhancement. For a comprehensive view, a 2D NOESY experiment is superior.[12]
-
Acquisition: For 2D NOESY, use a mixing time (d8) appropriate for a small molecule, typically between 500 ms and 1.5 s. The optimal time depends on the molecule's rotational correlation time.
-
Interpretation: Analyze the resulting spectrum for key cross-peaks. The volume of the cross-peak is proportional to 1/r⁶, where r is the distance between the protons. Strong peaks indicate close proximity.
In Silico Validation: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings.[14][15]
-
Conformational Searching: Perform a systematic conformational search to identify all low-energy minima, including potential exo and endo puckered forms.
-
Energy Calculation: Optimize the geometry of each conformer and calculate its relative energy using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[16] The conformer with the lowest calculated energy is predicted to be the most abundant in the gas phase, which is a good approximation for solution.
-
Validation: The ultimate validation comes from comparing calculated NMR parameters (chemical shifts and coupling constants) for the lowest-energy conformer with the experimental data. A strong correlation provides high confidence in the assigned conformation.
Conclusion: An Integrated Approach to Certainty
The structure elucidation and conformational analysis of hexahydropyrrolizin-1-one is a case study in modern chemical analysis. No single technique provides the complete picture. Certainty is achieved through a logical, self-validating workflow that integrates multiple streams of evidence. The unambiguous molecular formula from HRMS is confirmed by the functional group data from IR. This foundation allows for the assembly of the atomic connectivity through a systematic application of 1D and 2D NMR techniques (COSY, HSQC, and HMBC). Finally, the three-dimensional structure is resolved by interpreting the geometric information encoded in NMR coupling constants and NOESY correlations, with the resulting model being validated against first-principles computational chemistry calculations. This rigorous, multi-faceted approach ensures an authoritative and trustworthy characterization, essential for advancing research in natural product synthesis and drug development.
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